molecular formula C12H10N2O4 B12320902 N-(3-hydroxy-5-oxo-2H-furan-4-carboximidoyl)benzamide

N-(3-hydroxy-5-oxo-2H-furan-4-carboximidoyl)benzamide

Cat. No.: B12320902
M. Wt: 246.22 g/mol
InChI Key: NTMZQUDDBRMXGA-UHFFFAOYSA-N
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Description

N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide is a complex organic compound with a unique structure that includes a benzamide group and a dioxodihydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide typically involves the condensation of benzamide derivatives with dioxodihydrofuran intermediates. One common method involves the reaction of benzamide with 2,4-dioxodihydrofuran under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as Lewis acid and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated synthesizers. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzamide group with a dioxodihydrofuran moiety sets it apart from other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

N-(3-hydroxy-5-oxo-2H-furan-4-carboximidoyl)benzamide

InChI

InChI=1S/C12H10N2O4/c13-10(9-8(15)6-18-12(9)17)14-11(16)7-4-2-1-3-5-7/h1-5,15H,6H2,(H2,13,14,16)

InChI Key

NTMZQUDDBRMXGA-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)C(=N)NC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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